Methoxycarbonyl-PEG6-t-butyl ester

Description

Properties

IUPAC Name |

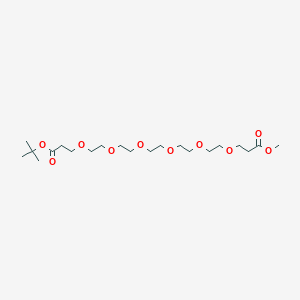

methyl 3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O10/c1-21(2,3)31-20(23)6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-19(22)24-4/h5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMLUIGRKWCATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of PEG6 Backbone

The synthesis begins with the construction of a hexaethylene glycol (PEG6) core. A common approach involves iterative Williamson ether synthesis or ring-opening polymerization of ethylene oxide. For example:

-

PEG6 Diol Activation : PEG6 diol is treated with tert-butyl bromoacetate in the presence of a base (e.g., NaH) to selectively protect one hydroxyl group as a tert-butyl ester.

-

Methoxycarbonyl Introduction : The free hydroxyl terminus is reacted with methyl chloroformate in dichloromethane (DCM) using triethylamine as a base, yielding the this compound.

Key Conditions :

Coupling via Activated Intermediates

Alternative routes utilize pre-functionalized PEG6 intermediates:

-

NHS Ester Intermediate : PEG6-t-butyl ester is converted to its N-hydroxysuccinimide (NHS) active ester using N,N'-dicyclohexylcarbodiimide (DCC). Subsequent reaction with methylamine generates the methoxycarbonyl group.

-

Azide-Alkyne Cycloaddition : Azide-terminated PEG6-t-butyl ester is coupled with propargyl methoxycarbonyl via copper-catalyzed click chemistry, though this method requires stringent anhydrous conditions.

Advantages :

-

High purity (>95% by HPLC).

-

Scalability for industrial production.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

<sup>1</sup>H NMR : Key peaks include:

-

Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 589.3).

Applications and Stability Studies

Pharmaceutical Conjugates

The tert-butyl ester is stable under physiological conditions but cleaves in acidic environments (e.g., lysosomes), enabling controlled drug release. Methoxycarbonyl groups facilitate covalent attachment to amines in proteins or small molecules.

Hydrolytic Stability

-

t-Bu Ester Hydrolysis : Half-life of >72 hours at pH 7.4; <1 hour at pH 2.0.

-

Methoxycarbonyl Stability : Resists hydrolysis at neutral pH but degrades in basic conditions (pH >10).

Comparative Data on Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Assembly | 65 | 98 | Cost-effective for small scale |

| NHS Coupling | 80 | 99 | High regioselectivity |

| Click Chemistry | 70 | 97 | Orthogonal functionalization |

Chemical Reactions Analysis

Types of Reactions

Methoxycarbonyl-PEG6-t-butyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst.

Oxidation: The methoxycarbonyl group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

Transesterification: Catalysts such as titanium alkoxides or enzymes are used to facilitate the reaction.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

Hydrolysis: this compound hydrolyzes to form methoxycarbonyl-PEG6 and t-butanol.

Transesterification: The product depends on the alcohol used in the reaction.

Oxidation: The oxidation of the methoxycarbonyl group results in the formation of methoxycarbonyl-PEG6-carboxylic acid.

Scientific Research Applications

Methoxycarbonyl-PEG6-t-butyl ester has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the modification of biomolecules such as proteins and peptides to improve their solubility and stability.

Medicine: It is used in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.

Industry: It is used in the production of polymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of Methoxycarbonyl-PEG6-t-butyl ester involves its ability to modify the chemical and physical properties of molecules to which it is attached. The PEG chain provides hydrophilicity, while the methoxycarbonyl and t-butyl ester groups can participate in various chemical reactions. This allows the compound to be used in a wide range of applications, from drug delivery to polymer synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar PEG Derivatives

Functional Group Diversity and Reactivity

The reactivity and applications of PEG derivatives depend on their terminal functional groups. Below is a comparison of Methoxycarbonyl-PEG6-t-butyl ester with key analogues:

Key Observations:

- Methoxycarbonyl vs. Acid Terminus : this compound is less reactive toward nucleophiles compared to Acid-PEG6-t-butyl ester (–COOH), which readily forms amide bonds with amines. However, the methoxycarbonyl group is more stable under acidic conditions .

- Maleimide vs. Methoxycarbonyl : MAl-PEG6-t-butyl ester’s maleimide group enables rapid thiol coupling, making it ideal for protein-drug conjugates, whereas methoxycarbonyl derivatives are better suited for ester-based linkages .

- Hydroxyl vs. Methoxycarbonyl : Hydroxy-PEG6-t-butyl ester (–OH) is versatile for ether or ester synthesis but lacks the selective reactivity of methoxycarbonyl in controlled release systems .

Physicochemical Properties

- Solubility : All PEG6 derivatives exhibit high water solubility due to the PEG backbone. This compound and Acid-PEG6-t-butyl ester have comparable solubility (~50–100 mg/mL in water), while SH-PEG6 derivatives may show reduced solubility due to the hydrophobic thiol group .

- Stability : The t-butyl ester group in this compound enhances resistance to hydrolysis under basic conditions compared to Acid-PEG6-t-butyl ester, which is prone to decarboxylation .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Methoxycarbonyl-PEG6-t-butyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling PEG6-t-butyl ester with methoxycarbonyl groups via esterification or carbodiimide-mediated reactions. Reaction efficiency depends on stoichiometric ratios (e.g., 1:1 molar ratio of reactants), temperature control (25–40°C), and anhydrous conditions to prevent hydrolysis. Catalysts like DMAP (4-dimethylaminopyridine) can accelerate reaction rates. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area under the curve).

- Structural Confirmation : Employ H NMR (CDCl₃ solvent) to verify PEG chain integrity (δ 3.6–3.8 ppm for ethylene oxide protons) and the t-butyl ester group (δ 1.2–1.4 ppm). FT-IR can confirm carbonyl stretching (~1740 cm⁻¹ for ester groups) .

Q. What experimental precautions are critical for handling and storing this compound?

- Methodological Answer :

- Storage : Avoid repeated freeze-thaw cycles; store aliquots at < -20°C under inert gas (argon/nitrogen). Protect from light to prevent photodegradation.

- Solubility : Dissolve in anhydrous DMF or DMSO for organic reactions; aqueous solubility is limited but can be enhanced with co-solvents like ethanol (≤10% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Controlled Studies : Conduct parallel experiments comparing stability in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene) at 25°C vs. 4°C. Monitor degradation via LC-MS over 72 hours.

- Data Reconciliation : Use kinetic modeling (e.g., Arrhenius plots) to quantify hydrolysis rates. Conflicting solubility reports may arise from batch-to-batch PEG chain length variability; verify PEG6 uniformity via MALDI-TOF MS .

Q. What strategies optimize the ester’s role in modifying material properties (e.g., polymer hydrophilicity or drug conjugation) while minimizing side reactions?

- Methodological Answer :

- Functional Group Compatibility : Avoid nucleophilic environments (e.g., amines) that hydrolyze the methoxycarbonyl group. Use orthogonal protection (e.g., tert-butyl esters) during multi-step syntheses.

- PEG Chain Effects : Compare PEG6 with shorter (PEG4) or longer (PEG8) chains to assess hydrophilicity via contact angle measurements. For drug conjugation, quantify yield using UV-Vis (e.g., NHS ester coupling to lysine residues) .

Q. How can researchers design experiments to investigate enzymatic or catalytic cleavage of the t-butyl ester group?

- Methodological Answer :

- Catalytic Screening : Test esterases (e.g., porcine liver esterase) or acidic catalysts (e.g., TFA in DCM) under controlled pH (4–7) and temperature (37°C). Monitor cleavage via C NMR for carbonyl signal shifts.

- Mechanistic Studies : Use DFT calculations to model transition states for acid-catalyzed hydrolysis. Compare with experimental activation energy derived from Arrhenius plots .

Notes for Rigorous Experimental Design

- Hypothesis Testing : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to validate research questions. For example:

"Does PEG6 chain length significantly impact drug release kinetics compared to PEG4?" .

- Data Contradictions : Use factorial design (e.g., varying pH, temperature, solvent) to isolate variables causing discrepancies in stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.